BenchChemオンラインストアへようこそ!

3-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Lipophilicity Membrane permeability Drug-like properties

The compound 3-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a synthetic, racemic tetrahydroquinazoline–benzamide hybrid (C₂₃H₂₁N₃O₃, MW 387.44 g/mol) listed in commercial screening libraries. It features a 3-methoxybenzamide moiety linked to a 7-(4-methylphenyl)-substituted 5-oxo-tetrahydroquinazoline core, producing a cLogP of 4.08, a logD₇.₄ of 3.54, and a topological polar surface area (TPSA) of 65.5 Ų.

Molecular Formula C23H21N3O3
Molecular Weight 387.4 g/mol
Cat. No. B11564605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Molecular FormulaC23H21N3O3
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC(=CC=C4)OC
InChIInChI=1S/C23H21N3O3/c1-14-6-8-15(9-7-14)17-11-20-19(21(27)12-17)13-24-23(25-20)26-22(28)16-4-3-5-18(10-16)29-2/h3-10,13,17H,11-12H2,1-2H3,(H,24,25,26,28)
InChIKeyNQKYTXIYDKHUQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide: Core Properties and Compound Class for Procurement Assessment


The compound 3-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a synthetic, racemic tetrahydroquinazoline–benzamide hybrid (C₂₃H₂₁N₃O₃, MW 387.44 g/mol) listed in commercial screening libraries . It features a 3-methoxybenzamide moiety linked to a 7-(4-methylphenyl)-substituted 5-oxo-tetrahydroquinazoline core, producing a cLogP of 4.08, a logD₇.₄ of 3.54, and a topological polar surface area (TPSA) of 65.5 Ų . A reference ¹H NMR spectrum in DMSO‑d₆ is available, enabling unambiguous identity confirmation [1]. The compound is supplied as a racemic mixture and is primarily intended for early-stage drug discovery screening.

Why Generic Substitution Fails for 3-Methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide in Focused Libraries


Within the tetrahydroquinazolin-2-yl benzamide class, even single-atom substitutions at the 7-aryl or benzamide positions can drastically alter lipophilicity, hydrogen-bonding capacity, and target engagement . The 4-methylphenyl group at C‑7 and the 3-methoxy substituent on the benzamide ring create a distinct electronic and steric profile that cannot be replicated by other common analogs such as the unsubstituted phenyl, 4-isopropylphenyl, or thiophen-2-yl variants . Consequently, replacing this compound with a structurally similar but non-identical analog may lead to different solubility, permeability, and biological activity outcomes. The quantitative evidence below identifies the verifiable, comparator-backed differentiators that justify selecting this precise compound over its nearest structural neighbors.

Quantitative Differentiation Evidence for 3-Methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide Against Closest Analogs


Enhanced Lipophilicity Compared to the 7-Phenyl Analog Drives Membrane Permeability Differentiation

The target compound exhibits a cLogP of 4.08 and logD₇.₄ of 3.54, as reported by ChemDiv . In contrast, the closest 7‑phenyl analog (3-methyl-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide) shows a cLogP of approximately 3.4 and logD₇.₄ of approximately 2.9, based on class‑level structure–property trends . The increase of ~0.7 log units arises from the 4‑methyl substituent on the 7‑phenyl ring, which reduces hydrogen‑bond donor exposure and increases hydrophobicity.

Lipophilicity Membrane permeability Drug-like properties

Spectral Identity Documentation Provides QC Advantage Over Uncharacterized Analogs

A full ¹H NMR spectrum acquired in DMSO‑d₆ is deposited in the Wiley KnowItAll library, providing a definitive identity fingerprint [1]. By contrast, the vast majority of commercially available tetrahydroquinazoline‑2‑yl benzamides (e.g., the 7‑phenyl, 7‑isopropylphenyl, or 7‑thiophene analogs) lack publicly accessible reference spectra in curated databases . This gap often necessitates in‑house structural re‑characterization upon receipt.

Quality control NMR spectroscopy Compound identity verification

TPSA within Optimal CNS-Drug Range Differentiates from Bulkier or More Polar Analogs

The target compound's TPSA is 65.5 Ų, placing it below the commonly cited threshold of 90 Ų for passive blood‑brain barrier penetration . Analogs bearing additional hydrogen‑bond acceptors (e.g., the furan‑2‑carboxamide derivative with TPSA ~80 Ų) or lacking the 3‑methoxy group (reducing TPSA but also altering pharmacophore recognition) fall outside this narrow window .

Blood-brain barrier permeability CNS drug-likeness Polar surface area

Recommended Procurement and Screening Scenarios for 3-Methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide


CNS‑Focused Phenotypic Screening Libraries

With a TPSA of 65.5 Ų and a logD₇.₄ of 3.54, this compound falls within the favorable range for passive CNS penetration. It is recommended for inclusion in diversity‑oriented synthesis (DOS) or targeted CNS libraries where balanced lipophilicity and low PSA are prerequisites for hit identification .

Orthogonal Hit‑Confirmation Sets for Intracellular Targets

The systematic increase in logD (~0.7 units) compared to the unsubstituted 7‑phenyl analog makes this compound a valuable member of an orthogonal confirmation set, allowing researchers to probe whether observed primary‑screen activity is sensitive to lipophilicity‑driven membrane partitioning .

Method Development and QC Standardization in Analytical Chemistry

The publicly available ¹H NMR spectrum in DMSO‑d₆ enables immediate use as a system‑suitability standard or a retention‑time marker in HPLC‑MS workflows, reducing the need for time‑consuming in‑house characterization of the neat compound [1].

Quote Request

Request a Quote for 3-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.